4-methyl-N-(oxan-4-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(oxan-4-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 4-methyl-N-(oxan-4-yl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 4-methyloxan-4-amine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-methyl-N-(oxan-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
4-methyl-N-(oxan-4-yl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-(oxan-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
4-methyl-N-(oxan-4-yl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share the thiophene core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-methyl-N-(oxan-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H15NO2S/c1-8-6-10(15-7-8)11(13)12-9-2-4-14-5-3-9/h6-7,9H,2-5H2,1H3,(H,12,13) |
InChI Key |
HWPOUFLEYIUPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.